(S)-3-(4-Fluorophenyl)cyclopentan-1-one
Description
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(3S)-3-(4-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |
InChI Key |
UKFKGEOPZKWZEU-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Activity of 4-Fluorophenyl Chalcone Derivatives
| Compound | Ring A Substitution | Ring B Substitution | IC50 (μM) | Trend Inference |
|---|---|---|---|---|
| 2j | 4-Br, 2-OH, 5-I (meta) | 4-F | 4.703 | High electronegativity at B enhances activity |
| 2h | 4-Cl, 2-OH, 5-I (meta) | 4-OCH3 | 13.82 | Lower electronegativity reduces potency |
| 2p | 4-OCH3, 5-I | 4-OCH3 | 70.79 | Methoxy groups diminish activity |
Pyrazole and Thiazole Derivatives
and describe pyrazole and thiazole compounds with 4-fluorophenyl groups, synthesized via chalcone–hydrazine reactions. Key structural insights include:
- Dihedral Angles : Pyrazole derivatives (e.g., compound 1 ) exhibit near-planar conformations between the pyrazole and fluorophenyl rings (dihedral angle = 4.64°), promoting π-π stacking or intramolecular charge transfer. In contrast, thiazole derivative 4 shows larger angles (~10.5°), likely due to steric effects from additional substituents .
- Substituent Flexibility : Thiazole compounds 4 and 5 (4-chloro vs. 4-fluoro substitution) are isostructural but differ in halogen interactions, which may influence crystal packing and solubility .
Table 3: Conformational Analysis of Fluorophenyl Heterocycles
| Compound | Core Structure | Dihedral Angle (°) | Structural Implication |
|---|---|---|---|
| 1 | Pyrazole | 4.64 | Near-planar conformation, optimal for stacking |
| 4 | Thiazole | ~10.5 | Non-planar due to bulky substituents |
Key SAR Trends
- Electronegativity: Fluorine’s high electronegativity enhances binding affinity in chalcones (e.g., 2j vs. 2p) and may improve metabolic stability in cyclopentanone derivatives .
- Planarity: Planar conformations in pyrazoles (e.g., compound 1) favor intermolecular interactions, while non-planar structures (e.g., thiazole 4) may alter solubility or crystallinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-3-(4-Fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized for high enantiomeric excess?
- Methodological Answer : A typical route involves Friedel-Crafts acylation of 4-fluorobenzene with cyclopentanone derivatives. Key parameters include solvent selection (e.g., dichloromethane for solubility) and temperature control (0–25°C) to minimize side reactions. Enantioselective synthesis can employ chiral auxiliaries or asymmetric catalysis, such as Rh-catalyzed C–H activation (as seen in related fluorophenyl ketones). Optimization studies should use chiral HPLC or polarimetry to monitor enantiomeric excess .
Q. How does the fluorophenyl substituent influence the electronic and steric properties of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Steric effects are minimal due to the para-substitution. Computational modeling (DFT) and Hammett σ constants can quantify electronic effects, while competition experiments with non-fluorinated analogs (e.g., phenylcyclopentanone) provide empirical validation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported catalytic systems for asymmetric synthesis of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Rh vs. Pd systems) may arise from ligand steric bulk or solvent polarity. Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For example, Rh catalysts with bidentate phosphine ligands (e.g., BINAP) may improve enantioselectivity in polar aprotic solvents like THF. Kinetic studies (e.g., Eyring plots) can elucidate activation pathways .
Q. How can advanced spectroscopic techniques differentiate between diastereomers or confirm the S-configuration in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for absolute configuration determination. For solution-state analysis, NOESY NMR can identify spatial proximity between the fluorophenyl group and specific protons. Vibrational Circular Dichroism (VCD) provides complementary stereochemical data by correlating molecular vibrations with chirality .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be methodologically addressed?
- Methodological Answer : Racemization risks increase at higher temperatures during scale-up. Strategies include:
- Flow chemistry : Continuous processing ensures precise temperature control.
- In-line monitoring : Raman spectroscopy tracks enantiomeric ratios in real time.
- Chiral additives : Tartaric acid derivatives can stabilize the transition state to prevent epimerization .
Contradiction Analysis and Data Interpretation
Q. How should researchers interpret conflicting data on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : Stability discrepancies may stem from protonation state differences. Under acidic conditions, the carbonyl oxygen is protonated, accelerating keto-enol tautomerism. In basic media, deprotonation at α-carbons can lead to aldol condensation. Controlled experiments with buffered solutions (pH 2–12) and LC-MS monitoring are recommended to map degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
